N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 1329840-03-0
VCID: VC0141877
InChI: InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1
SMILES: CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC
Molecular Formula: C28H34FN3O6
Molecular Weight: 527.593

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester

CAS No.: 1329840-03-0

Cat. No.: VC0141877

Molecular Formula: C28H34FN3O6

Molecular Weight: 527.593

* For research use only. Not for human or veterinary use.

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester - 1329840-03-0

Specification

CAS No. 1329840-03-0
Molecular Formula C28H34FN3O6
Molecular Weight 527.593
IUPAC Name ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1
Standard InChI Key NXSSBSAQWCDIII-HTAPYJJXSA-N
SMILES CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC

Introduction

Chemical Identity and Structure

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is characterized by a complex molecular structure that contains several key functional groups. The compound is identified by the CAS number 1329840-03-0 and has a molecular formula of C28H34FN3O6 with a molecular weight of 527.593 g/mol . It represents a modified version of moxifloxacin featuring three key structural modifications: an allyloxycarbonyl protecting group on the nitrogen atom of the pyrrolo[3,4-b]pyridin ring system, an ethoxy substituent at the 8-position of the quinoline ring, and an ethyl ester replacing the carboxylic acid group at the 3-position.

The formal IUPAC name of the compound is ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate . This systematic name precisely describes the chemical structure and stereochemistry of the compound.

Physical and Chemical Properties

The physical and chemical properties of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester are summarized in the following table:

PropertyDescription
Physical AppearancePale Yellow Foam
Molecular Weight527.593 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, Dimethylformamide, DMSO, Methanol
Storage Conditions2-8°C, protected from air and light
Standard InChIKeyNXSSBSAQWCDIII-HTAPYJJXSA-N
SMILESCCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC

The compound's unique molecular structure contributes to its specific physical properties. As a pale yellow foam, it demonstrates solubility in various organic solvents, which is essential for its application in pharmaceutical synthesis and analytical processes .

Relation to Moxifloxacin

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is derived from moxifloxacin, which is a fourth-generation fluoroquinolone antibiotic used in treating respiratory tract infections, cellulitis, anthrax, endocarditis, meningitis, and tuberculosis . Moxifloxacin works by inhibiting DNA gyrase to prevent bacterial cell replication .

The relationship between this compound and moxifloxacin is pharmaceutical in nature, as the modifications in N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester serve specific purposes in the synthesis pathway of moxifloxacin-related compounds or in the analytical chemistry of moxifloxacin quality control.

Structural Comparison with Related Compounds

The following table compares N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester with related moxifloxacin derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl EsterC28H34FN3O6527.593Allyloxycarbonyl protecting group, ethoxy at 8-position, ethyl ester
MoxifloxacinC21H24FN3O4401.43Free nitrogen, methoxy at 8-position, carboxylic acid
8-EthoxymoxifloxacinC22H26FN3O4415.5Free nitrogen, ethoxy at 8-position, carboxylic acid
Moxifloxacin Ethyl EsterC23H28FN3O4429.5Free nitrogen, methoxy at 8-position, ethyl ester
N-Allyloxycarbonyl MoxifloxacinC25H28FN3O6485.5Allyloxycarbonyl protecting group, methoxy at 8-position, carboxylic acid

This comparison illustrates the systematic modifications that can be made to the moxifloxacin scaffold, highlighting how each derivative serves a specific purpose in pharmaceutical research and development.

Applications and Uses

Role in Pharmaceutical Synthesis

N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is primarily used as a protected derivative of moxifloxacin, which implies its important role in pharmaceutical synthesis or as an intermediate in drug development processes . The protective groups (allyloxycarbonyl and ethyl ester) strategically block reactive sites, allowing for controlled chemical reactions at other positions of the molecule.

This compound's structure suggests it serves as an intermediate in synthetic pathways leading to moxifloxacin or related fluoroquinolone antibiotics. The protective groups can be selectively removed under specific conditions, making this compound valuable in multi-step synthesis routes where reaction selectivity is crucial.

Reference Standards and Quality Control

This compound is categorized under standards, chiral molecules, and pharmaceutical/API drug impurities/metabolites . This classification indicates its importance in:

  • Quality control processes for moxifloxacin production

  • Analytical standards for identifying and quantifying related substances

  • Research into metabolism and impurity profiles of moxifloxacin

Analytical Methods for Identification

Several analytical techniques are employed for the identification and characterization of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation from related substances

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation

  • Mass Spectrometry (MS): For molecular weight confirmation

  • Infrared (IR) spectroscopy: For functional group identification

  • Karl Fischer titration (KF): For moisture content determination

  • Thermogravimetric Analysis (TGA): For thermal stability assessment

These analytical methods are crucial for confirming the identity, purity, and quality of the compound for research and pharmaceutical applications, as required by regulatory authorities such as the FDA and EMA.

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific and commercial literature:

  • N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester (primary name)

  • 1-Cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aS,7aS)-N-allyloxycarbonyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

  • ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate

  • 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[(4aR,7aR)-octahydro-1-[(2-propen-1-yloxy)carbonyl]-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-, ethyl ester, rel-

These variations in nomenclature reflect different systematic naming approaches and highlight different aspects of the compound's structure.

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